Ethyl 3-(4-aminophenyl)-2-methylpropanoate
Overview
Description
Ethyl 3-(4-aminophenyl)-2-methylpropanoate, also known as ethyl 4-aminocinnamate, is a chemical compound with the molecular formula C13H17NO2. It is primarily used in scientific research for its potential pharmacological properties. In
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminophenyl)-2-methylpropanoate 3-(4-aminophenyl)-2-mEthyl 3-(4-aminophenyl)-2-methylpropanoatepropanoate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(4-aminophenyl)-2-methylpropanoate 3-(4-aminophenyl)-2-mEthyl 3-(4-aminophenyl)-2-methylpropanoatepropanoate can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-(4-aminophenyl)-2-methylpropanoate 3-(4-aminophenyl)-2-mEthyl 3-(4-aminophenyl)-2-methylpropanoatepropanoate in lab experiments is its potential pharmacological properties, particularly its ability to inhibit the growth of cancer cells and its potential as a neuroprotective agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Ethyl 3-(4-aminophenyl)-2-methylpropanoate 3-(4-aminophenyl)-2-mEthyl 3-(4-aminophenyl)-2-methylpropanoatepropanoate. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl 3-(4-aminophenyl)-2-mEthyl 3-(4-aminophenyl)-2-methylpropanoatepropanoate has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and its potential as a neuroprotective agent. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSORGZZGNQXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677417 | |
Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
CAS RN |
1234846-44-6 | |
Record name | Ethyl 3-(4-aminophenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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